N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
N-Benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core fused with a pyridine ring and substituted with a benzyl carbothioamide group. The carbothioamide moiety and aromatic substituents are critical for modulating bioactivity and physicochemical properties .
Properties
IUPAC Name |
N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S/c25-20(22-15-16-5-2-1-3-6-16)24-14-13-23-12-4-7-18(23)19(24)17-8-10-21-11-9-17/h1-12,19H,13-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYWNLKUSCPDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=S)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333643 | |
| Record name | N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816263 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
393832-45-6 | |
| Record name | N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a pyridine derivative with a pyrazine derivative, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to increase yield and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H2O2 and KMnO4, reducing agents like NaBH4 and LiAlH4, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,6-Diethylphenyl)-1-Pyridin-4-Yl-3,4-Dihydro-1H-Pyrrolo[1,2-a]Pyrazine-2-Carbothioamide
- Structural Difference : The benzyl group in the target compound is replaced with a 2,6-diethylphenyl group.
- However, steric hindrance may reduce binding affinity in enzyme-active sites.
1-(3,4-Dimethoxyphenyl)-N-(3-Methoxyphenyl)-3,4-Dihydro-1H-Pyrrolo[1,2-a]Pyrazine-2-Carbothioamide (KM-26)
- Structural Difference : The benzyl group is replaced with a 3-methoxyphenyl carbothioamide, and the pyrrolopyrazine core is substituted with a 3,4-dimethoxyphenyl group.
- Biological Data : KM-26 exhibits mixed-type inhibition with IC50 values of 5.6 µM (enzymatic) and 7.4 µM (cellular), acting as a competitive inhibitor. The methoxy groups may enhance hydrogen bonding with polar residues in target proteins, contributing to its moderate potency. In contrast, the benzyl group in the target compound could favor hydrophobic interactions .
N-(4-Ethoxyphenyl)-1-Pyridin-4-Yl-3,4-Dihydro-1H-Pyrrolo[1,2-a]Pyrazine-2-Carbothioamide
- Structural Difference : Substitution of the benzyl group with a 4-ethoxyphenyl carbothioamide.
- No explicit activity data are reported, but ethoxy substituents are often associated with prolonged half-lives in vivo compared to methoxy or benzyl groups .
General Trends in Pyrrolo[1,2-a]Pyrazine Derivatives
- Core Modifications: Derivatives such as tert-butyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate () and 2-acetyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine () highlight the role of non-carbothioamide substituents.
- Biological Relevance : Antiviral pyrrolo-pyrazine alkaloids (e.g., perlolyrine in ) demonstrate that substituent polarity (e.g., hydroxyl or methoxy groups) correlates with antiviral activity. This suggests that the benzyl carbothioamide in the target compound may balance hydrophobicity and hydrogen-bonding capacity for optimized bioactivity .
Research Implications and Gaps
- Pharmacological Potential: The target compound’s benzyl group merits exploration in kinase or antiviral assays, given the activity of analogs like KM-25. Competitive inhibition mechanisms (observed in KM-26) suggest that steric and electronic tuning via substituents could enhance selectivity .
- Synthetic Challenges : and underscore the importance of protecting groups (e.g., tert-butyl esters) in derivatizing the pyrrolo[1,2-a]pyrazine core. Future work could optimize synthetic routes for carbothioamide analogs .
- Data Limitations : Most analogs lack explicit biological data, highlighting the need for targeted assays to correlate structural variations with activity.
Biological Activity
N-benzyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a series of reactions involving pyridine and pyrazine derivatives. The general synthetic route includes the formation of the pyrrolo[1,2-a]pyrazine scaffold, followed by the introduction of the benzyl and carbothioamide groups. This structural composition is crucial for its biological activity.
Biological Activity Overview
Recent studies highlight various biological activities associated with this compound:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Preliminary structure–activity relationship (SAR) studies indicate that modifications in the molecular structure can enhance its antiproliferative effects against specific cancer cell lines, such as MIA PaCa-2 pancreatic cancer cells .
- Mechanism of Action : The compound appears to modulate autophagy and mTORC1 signaling pathways. It has been observed to reduce mTORC1 activity while increasing basal autophagy levels. This dual action may disrupt autophagic flux under nutrient-deficient conditions, potentially leading to selective apoptosis in cancer cells .
Antiproliferative Effects
A study conducted on various derivatives of pyrrolo[1,2-a]pyrazine demonstrated that this compound exhibited submicromolar antiproliferative activity. The compound's efficacy was linked to its ability to interfere with mTORC1 reactivation following nutrient deprivation, leading to sustained accumulation of LC3-II, a marker of autophagy .
Case Studies
- MIA PaCa-2 Cell Line : In vitro studies using MIA PaCa-2 cells revealed that treatment with the compound resulted in significant growth inhibition compared to control groups. The IC50 values were determined through dose-response assays, indicating a strong potential for therapeutic application in pancreatic cancer treatment.
- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it disrupts the normal autophagic process by inhibiting mTORC1 activity. This disruption was evidenced by abnormal LC3 punctae formation and impaired clearance of autophagic substrates under starvation conditions .
Comparative Biological Activity Table
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Antiproliferative | < 0.5 | mTORC1 inhibition & autophagy modulation |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Anticancer | Submicromolar | Autophagy modulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
